molecular formula C19H29NO3 B12675227 Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate CAS No. 93940-29-5

Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate

Cat. No.: B12675227
CAS No.: 93940-29-5
M. Wt: 319.4 g/mol
InChI Key: CEAWCPLOWUCLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 300-423-3, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with a wide range of substances. ProClin 300 is commonly used in diagnostic reagents, ensuring the longevity and stability of these products by preventing microbial contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions: ProClin 300 is synthesized through a series of chemical reactions involving isothiazolones. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through controlled reactions that ensure the purity and efficacy of the final product. The synthesis involves the chlorination of methylisothiazolinone under specific conditions to produce the desired isothiazolones.

Industrial Production Methods: In industrial settings, ProClin 300 is produced in large batches using automated systems that ensure consistent quality and concentration. The production process involves the precise mixing of raw materials, followed by a series of purification steps to remove any impurities. The final product is then subjected to rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its antimicrobial properties, as they enable the compound to interact with and disrupt microbial cells.

Common Reagents and Conditions: The reactions involving ProClin 300 typically require specific reagents such as oxidizing agents, reducing agents, and various solvents. The conditions for these reactions, including temperature, pH, and concentration, are carefully controlled to ensure optimal results.

Major Products Formed: The major products formed from the reactions involving ProClin 300 include various derivatives of isothiazolones, which retain the antimicrobial properties of the parent compound. These derivatives are often used in different applications, depending on their specific properties and efficacy.

Scientific Research Applications

ProClin 300 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions, ensuring their stability and longevity. In biology, ProClin 300 is used to prevent microbial contamination in cell cultures and other biological samples. In medicine, it is used in diagnostic reagents, ensuring the accuracy and reliability of diagnostic tests. In industry, ProClin 300 is used in various products, including paints, coatings, and adhesives, to prevent microbial growth and extend the shelf life of these products.

Mechanism of Action

ProClin 300 exerts its effects through a unique mechanism of action that involves the inhibition of specific enzymes within microbial cells. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death.

Comparison with Similar Compounds

ProClin 300 is unique in its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include other isothiazolones such as 1,2-benzisothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. While these compounds also exhibit antimicrobial properties, ProClin 300 is often preferred due to its superior stability and compatibility with a wide range of substances.

List of Similar Compounds:
  • 1,2-Benzisothiazolin-3-one
  • 2-Methyl-4-isothiazolin-3-one
  • 5-Chloro-2-methyl-4-isothiazolin-3-one

Properties

CAS No.

93940-29-5

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-[2-(2-ethylhexoxy)ethylideneamino]benzoate

InChI

InChI=1S/C19H29NO3/c1-4-7-10-16(5-2)15-22-14-13-20-18-12-9-8-11-17(18)19(21)23-6-3/h8-9,11-13,16H,4-7,10,14-15H2,1-3H3

InChI Key

CEAWCPLOWUCLGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCC=NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.